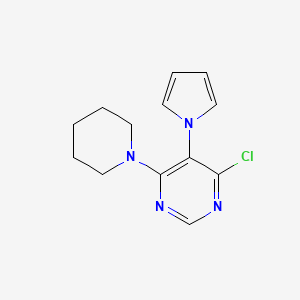
4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
The synthesis of 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride typically involves the chloromethylation of 2-(methylthio)pyrimidine. This reaction is carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent side reactions and degradation of the product.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. These methods also incorporate purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
化学反応の分析
4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, although these are less common compared to substitution and oxidation.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical research and industrial processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as UV resistance or enhanced stability.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation.
類似化合物との比較
Similar compounds to 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride include other chloromethylated pyrimidines and thio-substituted pyrimidines. These compounds share similar chemical properties but may differ in their reactivity and biological activities. For example:
4-(Chloromethyl)pyrimidine hydrochloride:
2-(Methylthio)pyrimidine: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
特性
分子式 |
C6H8Cl2N2S |
|---|---|
分子量 |
211.11 g/mol |
IUPAC名 |
4-(chloromethyl)-2-methylsulfanylpyrimidine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2S.ClH/c1-10-6-8-3-2-5(4-7)9-6;/h2-3H,4H2,1H3;1H |
InChIキー |
XJWUHQCPKZPWNK-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CC(=N1)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate](/img/structure/B15055155.png)
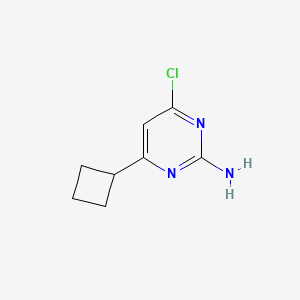
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15055164.png)
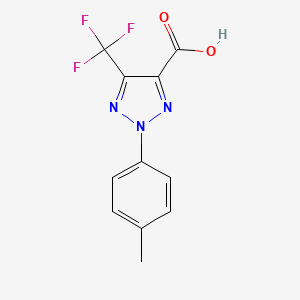
![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B15055173.png)
![2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B15055177.png)
![3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15055186.png)
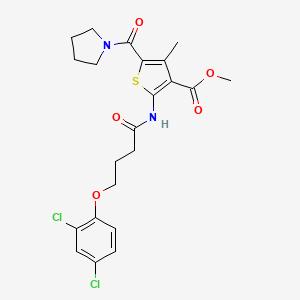
![2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055211.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B15055213.png)
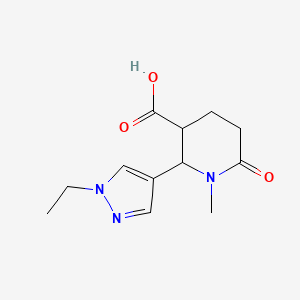
![(R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B15055230.png)
